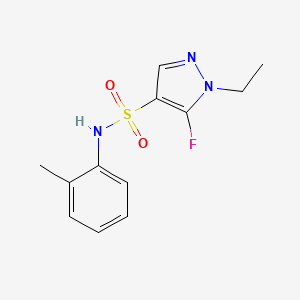![molecular formula C16H12ClN5O B10923805 N-(5-chloro-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923805.png)
N-(5-chloro-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(5-Chloro-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyano group, and a chloro-substituted phenyl ring. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-chloro-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5-chloro-2-cyanobenzaldehyde with hydrazine hydrate can form the pyrazole ring, which is then further functionalized to introduce the pyridine moiety and the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to achieve consistent production.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-Chloro-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
N~4~-(5-Chloro-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N4-(5-chloro-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- N~4~-(5-Bromo-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N~4~-(5-Methyl-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
What sets N4-(5-chloro-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro and cyano groups, along with the pyrazolo[3,4-b]pyridine core, provides a unique combination of properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C16H12ClN5O |
|---|---|
Molecular Weight |
325.75 g/mol |
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H12ClN5O/c1-9-5-12(13-8-19-22(2)15(13)20-9)16(23)21-14-6-11(17)4-3-10(14)7-18/h3-6,8H,1-2H3,(H,21,23) |
InChI Key |
HBLWQEBHOPIDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923731.png)


![1,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10923749.png)
![1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10923770.png)
![Isopropyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B10923785.png)
![3,6-dimethyl-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923789.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10923796.png)

![4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B10923800.png)
![(2Z)-3-cyclopropyl-2-{[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10923807.png)
![6-(4-fluorophenyl)-3-methyl-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923812.png)
![4,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B10923816.png)
![1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine](/img/structure/B10923818.png)
